ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a particular field .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, optical activity, etc. These properties can help in identifying and characterizing the compound .Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUHTMORLZYBA-ZWKOTPCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate |
Synthesis routes and methods
Procedure details
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